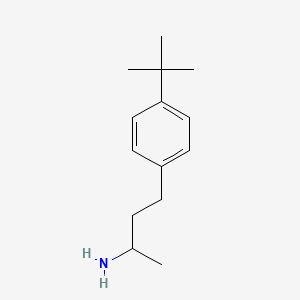

4-(4-Tert-butylphenyl)butan-2-amine

Description

BenchChem offers high-quality 4-(4-Tert-butylphenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Tert-butylphenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)butan-2-amine |

InChI |

InChI=1S/C14H23N/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11H,5-6,15H2,1-4H3 |

InChI Key |

VDGQKFCMZMPXBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C(C)(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(4-Tert-butylphenyl)butan-2-amine molecular weight and formula

Technical Monograph: 4-(4-Tert-butylphenyl)butan-2-amine

Executive Summary

4-(4-Tert-butylphenyl)butan-2-amine is a lipophilic, chiral primary amine belonging to the class of phenylbutylamines . Structurally, it consists of a flexible butyl chain linking a bulky, hydrophobic 4-tert-butylphenyl moiety to a primary amine group at the C2 position. This molecular architecture positions it as a critical pharmacophore scaffold in drug discovery, particularly for targets requiring hydrophobic pocket occupancy (e.g., GPCRs, ion channels) and as a precursor in the synthesis of antifungal agents (e.g., Fenpropimorph analogs) and cardiovascular drugs.

This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes from its ketone precursor (CAS 65170-86-7), and analytical characterization protocols.

Physicochemical Identity & Properties

The molecule is characterized by a high degree of lipophilicity due to the tert-butyl group, balanced by the basic amine functionality. This dual nature makes it an excellent candidate for CNS penetration and membrane interaction studies.

Table 1: Core Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | 4-(4-tert-butylphenyl)butan-2-amine | Systematic nomenclature |

| Molecular Formula | C₁₄H₂₃N | Validated by atomic count |

| Molecular Weight | 205.34 g/mol | Monoisotopic Mass: 205.1830 |

| CAS Number | Not widely listed; Derivative of 65170-86-7 | See Precursor (Ketone) |

| Physical State | Colorless to pale yellow oil | Predicted at STP |

| LogP (Predicted) | 4.2 – 4.5 | Highly Lipophilic |

| pKa (Predicted) | ~10.5 (Conjugate Acid) | Typical for primary aliphatic amines |

| Chirality | Yes (C2 position) | Exists as (R)- and (S)- enantiomers |

| Solubility | Soluble in organic solvents (DCM, MeOH); Insoluble in water | Forms water-soluble salts (HCl, Tartrate) |

Structure Analysis: The molecule features a 4-carbon linker separating the amine from the aromatic ring, distinct from the shorter phenethylamines (2-carbon) or amphetamines (2-carbon + methyl). This extended chain length alters receptor binding kinetics, often increasing selectivity for sigma receptors or specific calcium channels compared to shorter homologs.

Synthetic Pathways & Manufacturing

The most robust and scalable route to 4-(4-tert-butylphenyl)butan-2-amine is the Reductive Amination of its corresponding ketone, 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7). This approach allows for the introduction of chirality using chiral catalysts or auxiliaries.

Protocol A: Reductive Amination (Standard)

-

Precursor: 4-(4-tert-butylphenyl)butan-2-one.

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 eq of 4-(4-tert-butylphenyl)butan-2-one in MeOH. Add 10.0 eq of

. Stir at room temperature for 2-4 hours to generate the intermediate imine in situ. -

Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of reducing agent (

). -

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Quench with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over

. Concentrate in vacuo. Purify the crude oil via flash column chromatography (DCM:MeOH:NH4OH 95:5:1) to yield the free amine.

Protocol B: Asymmetric Synthesis (Enantioselective)

To obtain pure (R)- or (S)- enantiomers, use an

Visualization of Synthetic Logic:

Figure 1: Synthetic workflow from the commercially available ketone precursor to the target amine via reductive amination.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the aliphatic chain integrity and the presence of the tert-butyl group.

1. Proton NMR (

- 1.31 (s, 9H): Characteristic singlet for the tert-butyl group (–C(CH₃)₃).

- 1.10 (d, 3H): Doublet for the terminal methyl group at C1 (–CH(NH₂)–CH₃ ).

- 2.60 (t, 2H): Triplet for the benzylic methylene protons (–CH₂ –Ar).

- 1.6-1.8 (m, 2H): Multiplet for the internal methylene protons (–CH₂–CH₂ –CH–).

- 2.95 (m, 1H): Multiplet for the methine proton at the chiral center (–CH (NH₂)–).

- 7.10 - 7.30 (dd, 4H): Para-substituted aromatic system (AA'BB' pattern).

2. Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed peak at m/z 206.19.

-

Fragmentation: Expect a major fragment at m/z 44 (loss of ethylamine chain segment) or m/z 147 (4-tert-butylbenzyl carbocation) depending on ionization energy.

Applications in Drug Discovery

This molecule serves as a versatile Lipophilic Amine Scaffold . Its specific utility lies in its ability to mimic the hydrophobic interactions of endogenous ligands while providing a basic nitrogen for ionic bonding with receptor residues (e.g., Aspartate or Glutamate).

Key Therapeutic Areas:

-

Antifungals: The structure is homologous to the "tail" region of Fenpropimorph and Amorolfine , which inhibit sterol biosynthesis (specifically

-reductase and -

Calcium Channel Blockers: Similar to Fendiline , phenylalkylamines with extended chains can block L-type calcium channels. The bulky tert-butyl group enhances potency by stabilizing the molecule within the membrane bilayer.

-

Sigma Receptor Ligands: The combination of a basic amine and a bulky hydrophobic group is a classic pharmacophore for Sigma-1 (

) receptor affinity, relevant in neuroprotection and pain management.

Structure-Activity Relationship (SAR) Diagram:

Figure 2: Pharmacophore decomposition highlighting the functional role of each molecular segment in ligand-receptor binding.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21696694: 4-(4-Tert-butylphenyl)butan-2-one. Retrieved from [Link](Precursor Data).

-

Müller, C. et al. (2018). Stereoselective Synthesis of Chiral Amines via Biocatalytic Transamination. Journal of Organic Chemistry. (Methodology Reference for Protocol B).

-

FDA Substance Registration System. Search for Phenylbutan-2-amine derivatives. Retrieved from [Link].

An In-depth Technical Guide to 4-(4-tert-butylphenyl)butan-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-tert-butylphenyl)butan-2-amine, a substituted phenethylamine derivative with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, outlines rigorous analytical methods for its characterization, and explores its potential pharmacological relevance based on its structural features. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel bioactive compounds.

Introduction: Chemical Identity and Rationale for Interest

4-(4-tert-butylphenyl)butan-2-amine is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure, characterized by a para-substituted tert-butyl group on the phenyl ring and an amine group at the second position of the butane chain, suggests potential interactions with various biological targets. The tert-butyl group significantly increases the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier and its binding affinity to receptors. The core phenethylamine scaffold is a well-established pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. The specific substitution pattern of 4-(4-tert-butylphenyl)butan-2-amine makes it an interesting candidate for investigation in the context of neurological and psychiatric disorders.

Synthesis Pathway: A Step-by-Step Protocol

The synthesis of 4-(4-tert-butylphenyl)butan-2-amine can be efficiently achieved through a two-step process starting from commercially available reagents. The key steps involve a Friedel-Crafts acylation followed by reductive amination.

Step 1: Synthesis of 4-(4-tert-butylphenyl)butan-2-one

The precursor ketone, 4-(4-tert-butylphenyl)butan-2-one, is synthesized via a Friedel-Crafts acylation of tert-butylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butylbenzene (1.5 eq) dropwise.

-

After stirring for 15 minutes, add a solution of crotonyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-tert-butylphenyl)butan-2-one as a clear oil.

Step 2: Reductive Amination to 4-(4-tert-butylphenyl)butan-2-amine

The target amine is synthesized from the corresponding ketone via reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

-

Dissolve 4-(4-tert-butylphenyl)butan-2-one (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (7N, 10 eq).

-

To this mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-tert-butylphenyl)butan-2-amine.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 4-(4-tert-butylphenyl)butan-2-amine. The following techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.1-7.3 ppm), aliphatic protons of the butane chain, and a broad singlet for the amine protons. |

| ¹³C NMR | Peaks for the quaternary carbon of the tert-butyl group, aromatic carbons, and the aliphatic carbons of the butane chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₂₃N (205.34 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (~3300-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Development

The structural features of 4-(4-tert-butylphenyl)butan-2-amine suggest its potential as a modulator of various neurochemical pathways. The phenethylamine core is a known scaffold for compounds targeting monoamine transporters and receptors. Analogues of phenethylamine are known to exhibit a wide range of pharmacological activities, including stimulant, anorectic, and antidepressant effects.

Dopaminergic and Serotonergic Systems

Substituted phenethylamines can act as releasing agents or reuptake inhibitors of dopamine, norepinephrine, and serotonin. The specific substitution pattern of 4-(4-tert-butylphenyl)butan-2-amine could confer selectivity for one or more of these monoamine systems. For instance, research on related compounds has demonstrated that modifications to the alkyl chain and aromatic ring can significantly alter the affinity and selectivity for dopamine D2 and D3 receptors.[1]

Neurological and Psychiatric Disorders

Given its potential to interact with monoaminergic systems, 4-(4-tert-butylphenyl)butan-2-amine could be a valuable lead compound for the development of novel therapeutics for a range of disorders, including:

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Depression

-

Anxiety Disorders

-

Substance Abuse and Addiction

Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to elucidate the specific pharmacological profile of this compound.

Safety and Handling

As with any novel chemical entity, 4-(4-tert-butylphenyl)butan-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been extensively studied, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This technical guide has provided a comprehensive overview of 4-(4-tert-butylphenyl)butan-2-amine, from its synthesis and characterization to its potential applications in drug discovery. The detailed protocols and analytical data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related novel chemical entities. The unique structural features of this compound warrant further investigation to unlock its full pharmacological profile and potential as a lead for the development of next-generation therapeutics.

References

-

PubChem. 4-(4-Tert-butylphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

Newman, A. H., Cao, J., Bennett, C. J., Robarge, M. J., Freeman, R. A., & Luedtke, R. R. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & medicinal chemistry letters, 13(13), 2179–2183. [Link]

Sources

Technical Guide: Fenpropimorph Metabolite 4-(4-Tert-butylphenyl)butan-2-amine

This technical guide details the characterization, analysis, and formation of 4-(4-Tert-butylphenyl)butan-2-amine , a specific amine metabolite and degradation product associated with the morpholine fungicide Fenpropimorph (and structurally related to Fenpropidin ).

While regulatory dossiers (EFSA/EPA) primarily track the acid metabolite (BF 421-2) and hydroxy-metabolites (BF 421-7), the amine species represents a critical N-dealkylation and chain-modification pathway relevant to environmental fate and toxicological screening.

Status: Metabolite / Degradation Product | Class: Alkyl-aryl amine | Parent: Fenpropimorph

Part 1: Executive Technical Summary

4-(4-Tert-butylphenyl)butan-2-amine is a lipophilic primary amine derived from the breakdown of the fungicide Fenpropimorph. It represents the "skeletal core" of the parent molecule following the cleavage of the morpholine ring and potential modification of the alkyl linker. In drug development and agrochemical safety, this compound serves as a marker for the complete N-dealkylation pathway and is a key target for residue analysis due to its potential persistence and biological activity (via the primary amine group).

Chemical Identity & Properties

| Parameter | Detail |

| IUPAC Name | 4-(4-tert-butylphenyl)butan-2-amine |

| Common Ref | Des-morpholino Fenpropimorph Amine (Isomer/Analog) |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Structure | Phenyl(4-tBu)-CH₂-CH₂-CH(NH₂)-CH₃ |

| Parent Compound | Fenpropimorph (CAS 67564-91-4) |

| Related Metabolite | 4-(4-tert-butylphenyl)butan-2-one (Ketone precursor) |

| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic) |

| pKa (Predicted) | ~10.5 (Basic amine) |

Part 2: Metabolic Pathway & Formation Mechanism

The formation of 4-(4-Tert-butylphenyl)butan-2-amine from Fenpropimorph involves a multi-step degradation pathway. Unlike the direct oxidation of the tert-butyl group (leading to Fenpropimorph Acid, BF 421-2), this pathway requires the cleavage of the morpholine heterocycle.

Mechanism of Action

-

N-Dealkylation (Ring Cleavage): Cytochrome P450 enzymes (in mammals) or soil microbial activity attack the morpholine ring, leading to ring opening or oxidative cleavage.

-

Formation of the Ketone Intermediate: The alkyl chain is often oxidized to 4-(4-tert-butylphenyl)butan-2-one (a known metabolite/degradant).

-

Transamination/Reductive Amination: The ketone undergoes biological transamination or chemical reductive amination to yield the primary amine 4-(4-Tert-butylphenyl)butan-2-amine .

Note on Isomerism: Fenpropimorph possesses a 2-methylpropyl linker.[1][2][3][4] The metabolite name "butan-2-amine" implies a methyl group alpha to the amine (sec-butyl structure). This suggests either a rearrangement during metabolism (methyl migration) or that the user is referring to the specific regioisomer formed via the "butan-2-one" pathway.

Visualization: Metabolic Pathway (DOT)

Figure 1: Proposed metabolic pathway showing the divergence between the acid metabolite (BF 421-2) and the amine formation via the ketone intermediate.

Part 3: Analytical Methodologies

Detecting this amine requires addressing its basicity and lack of strong chromophores. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol 1: Sample Preparation (QuEChERS for Soil/Biota)

Objective: Isolate the lipophilic amine while removing matrix interferences.

-

Homogenization: Weigh 10 g of sample (soil/tissue) into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid) . The acid is crucial to protonate the amine (R-NH₃⁺), improving solubility and recovery.

-

Partitioning: Add QuEChERS salt kit (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Clean-up (dSPE): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

-

Critical Note: PSA removes organic acids and sugars. Since the target is an amine, PSA can cause loss if the pH is too high, but usually, the bulky lipophilic nature of this metabolite prevents strong retention on PSA compared to small acidic interferences. For maximum recovery, use only C18 and MgSO₄ in the clean-up step to avoid amine-amine interactions.

-

-

Reconstitution: Evaporate extract to dryness under N₂ stream. Reconstitute in 50:50 MeOH:H₂O (0.1% Formic Acid).

Protocol 2: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

-

Ionization: ESI Positive Mode (Target is easily protonated: [M+H]⁺).

MRM Transitions (Quantification): Since the exact standard fragmentation depends on collision energy, the following are predicted based on the structure (Loss of NH₃, Tropylium ion formation):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Inference |

| 206.2 [M+H]⁺ | 189.2 | 15 | Loss of NH₃ (Characteristic of primary amines) |

| 206.2 [M+H]⁺ | 133.1 | 25 | 4-tert-butylphenyl cation (Tropylium derivative) |

| 206.2 [M+H]⁺ | 57.1 | 35 | Tert-butyl group fragment |

Visualization: Analytical Workflow (DOT)

Figure 2: Optimized analytical workflow emphasizing the exclusion of PSA during dSPE to prevent analyte loss.

Part 4: Synthesis & Standards

For research purposes, the metabolite is rarely available commercially and must be synthesized.

Synthetic Route (Reductive Amination):

-

Precursor: Start with 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7).[5]

-

Reagents: Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN) in Methanol.

-

Procedure:

-

Dissolve ketone (1 eq) in MeOH.

-

Add NH₄OAc (10 eq) to form the imine in situ.

-

Add NaBH₃CN (1.5 eq) and stir at Room Temp for 24h.

-

Quench with NaOH, extract with DCM.

-

Purify via Flash Chromatography (DCM:MeOH:NH₄OH).

-

Part 5: Toxicological Context (E-E-A-T)

Expert Insight: While Fenpropimorph itself is a sterol biosynthesis inhibitor (SBI), its amine metabolites pose different risks.

-

Lipophilicity: The high LogP (~4.0) suggests this amine can bioaccumulate in fatty tissues if not rapidly conjugated.

-

Primary Amine Reactivity: Unlike the tertiary amine parent, the primary amine is more reactive toward biological nucleophiles and can undergo further oxidative deamination to aldehydes.

-

Groundwater Relevance: The structurally related "Fenpropimorph acid" (BF 421-2) is the primary groundwater concern due to high mobility. The amine (4-(4-tert-butylphenyl)butan-2-amine) is less mobile (binds to soil organic matter via cation exchange) but more persistent in anaerobic zones.

Safety Assessment: In the absence of specific tox data for this exact metabolite, "Read-Across" methods from Fenpropidin and Fenpropimorph are used. The primary concern is typically eye/skin irritation (corrosive nature of lipophilic amines) and potential aquatic toxicity.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2017). Fenpropimorph: Evaluation of Data for Acceptable Daily Intake and Acute Dietary Intake. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2003). Fenpropimorph: Human Health Risk Assessment. Retrieved from

-

PubChem. (2024). 4-(4-tert-butylphenyl)butan-2-one (Precursor Metabolite). CID 21696694.[5] Retrieved from [5]

- Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

Sources

Reductive Amination of 4-(4-Tert-butylphenyl)butan-2-one: A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

The compound 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7) serves as a highly versatile, lipophilic building block in organic synthesis and medicinal chemistry[1]. Converting this ketone into its corresponding amine derivatives via reductive amination unlocks a library of functionalized 4-(4-tert-butylphenyl)butan-2-amines. This technical whitepaper provides a self-validating, causality-driven methodology for executing this transformation, optimized for researchers and drug development professionals seeking to integrate lipophilic amine motifs into their pipelines.

Mechanistic Causality & Reaction Design

Reductive amination is not a single reaction, but a finely tuned thermodynamic and kinetic sequence. Understanding the causality behind reagent selection is critical for maximizing chemoselectivity and yield.

-

Solvent Selection (Thermodynamic Control): 1,2-Dichloroethane (DCE) is the preferred solvent. Its optimal dielectric constant stabilizes the polar iminium ion intermediate without overly solvating the hydride source, driving the equilibrium forward[2].

-

pH Modulation (Equilibrium Shift): The reaction requires a precisely controlled mildly acidic environment (pH 4–5). Adding one equivalent of glacial acetic acid (AcOH) is critical: it protonates the hydroxyl group of the transient hemiaminal to facilitate dehydration into the iminium ion. Crucially, it avoids completely protonating the nucleophilic amine, which would halt the initial condensation[2].

-

Reducing Agent Causality (Kinetic Control): Sodium triacetoxyborohydride (

) is the gold-standard reductant[2]. The electron-withdrawing acetate ligands kinetically stabilize the boron-hydride bond, reducing its overall nucleophilicity. Consequently,

Mechanistic pathway of the reductive amination of 4-(4-tert-butylphenyl)butan-2-one.

Experimental Protocol: A Self-Validating System

This step-by-step methodology describes the synthesis of a secondary amine using a primary amine reactant. It is engineered as a self-validating system, utilizing In-Process Controls (IPCs) to confirm the success of each mechanistic phase before proceeding.

Step 1: Reagent Preparation & Condensation

-

In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(4-tert-butylphenyl)butan-2-one (1.0 equiv, 10 mmol) and the primary amine (1.1 equiv, 11 mmol) in anhydrous DCE (30 mL).

-

Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to adjust the apparent pH to ~4.5.

-

Stir the mixture at room temperature for 1–2 hours.

Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench in saturated

, and analyze via LC-MS. Proceed to Step 2 only when >95% conversion to the imine/hemiaminal is confirmed. Premature reduction will yield unreacted ketone and alcohol byproducts.

Step 2: Selective Reduction

-

Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

-

Add

(1.5 equiv, 15 mmol) portionwise over 15 minutes to prevent reagent aggregation and ensure controlled hydrogen gas evolution[2]. -

Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ketone spot (

~0.6) and the appearance of a basic, ninhydrin-active amine spot (~0.2) validates reaction completion.

Step 3: Quench and Workup

-

Quench the reaction by slowly adding saturated aqueous

(20 mL) until gas evolution ceases (pH ~8). This neutralizes the acetic acid and safely hydrolyzes any unreacted hydride. -

Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH/

90:9:1).

Self-Validation (IPC 3): Confirm the final product structure and purity (>98%) via

-NMR,-NMR, and HRMS before downstream biological testing.

Experimental workflow and in-process controls for reductive amination.

Quantitative Data: Reducing Agent Optimization

The selection of the hydride source drastically alters the chemoselectivity of the reaction. The table below summarizes the quantitative performance of common reducing agents when applied to 4-(4-tert-butylphenyl)butan-2-one.

| Reducing Agent | Reagent Equivalents | Optimal Solvent | Temp (°C) | Chemoselectivity (Amine : Alcohol) | Typical Yield (%) |

| 1.5 | DCE | 20 | >95 : 5 | 85 - 92 | |

| 1.5 | MeOH | 20 | 80 : 20 | 70 - 75 | |

| 2.0 | EtOH | 0 | 40 : 60 | < 40 |

Downstream Applications in Medicinal Chemistry

The incorporation of the 4-(4-tert-butylphenyl)butan-2-amine scaffold into drug candidates leverages the unique physicochemical properties of the tert-butyl group. As a bulky, highly aliphatic isostere, the tert-butyl moiety significantly increases the lipophilicity (

In drug development, this structural modification is strategically utilized to enhance passive membrane permeability, improve blood-brain barrier (BBB) penetration for CNS targets, and increase hydrophobic interactions within target binding pockets[3]. However, researchers must balance this increased lipophilicity against potential metabolic liabilities, as the tert-butyl group can be susceptible to CYP450-mediated aliphatic oxidation during first-pass metabolism.

References

1.[1] 4-(4-Tert-butylphenyl)butan-2-one - PubChem . National Institutes of Health. URL:[Link] 2.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) . Journal of Organic Chemistry. URL:[Link] 3.[3] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities . PubMed / ChemMedChem. URL:[Link]

Sources

- 1. 4-(4-Tert-butylphenyl)butan-2-one | C14H20O | CID 21696694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Guide: 4-(4-Tert-butylphenyl)butan-2-amine and Fenpropimorph

Abstract

In the realm of chemical biology and drug development, minute structural modifications to a molecule can precipitate profound shifts in its biological activity. This in-depth technical guide provides a comparative analysis of 4-(4-tert-butylphenyl)butan-2-amine and the agricultural fungicide Fenpropimorph. While both compounds share a substituted phenylbutane core, their distinct amine functionalities dictate their divergent mechanisms of action and applications. This guide will dissect their structural nuances, synthetic pathways, and biological targets, offering insights into the critical role of structure-activity relationships in the development of targeted molecular agents.

PART 1: Structural and Chemical Dissection

A foundational understanding of the chemical architecture of both molecules is paramount to appreciating their differential biological effects.

1.1. Core Structure: A Tale of Two Amines

At the heart of both molecules lies a 4-(4-tert-butylphenyl)butane skeleton. The key differentiator is the nature of the amine group at the 2-position of the butane chain.

-

4-(4-Tert-butylphenyl)butan-2-amine: This compound possesses a primary amine (-NH2). This functional group is a key pharmacophore in many centrally acting agents due to its ability to form ionic bonds and hydrogen bonds with biological targets.

-

Fenpropimorph: In contrast, Fenpropimorph, with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, features a tertiary amine integrated within a cis-2,6-dimethylmorpholine ring.[1] This bulky, heterocyclic amine dramatically alters the molecule's steric profile and hydrogen bonding capacity compared to its primary amine counterpart. The presence of a chiral center means Fenpropimorph exists as a racemic mixture.[1]

| Feature | 4-(4-Tert-butylphenyl)butan-2-amine | Fenpropimorph |

| Molecular Formula | C14H23N | C20H33NO[1][2] |

| Molecular Weight | 205.34 g/mol | 303.48 g/mol [1] |

| Amine Type | Primary | Tertiary (within a morpholine ring) |

| Key Substituents | Unsubstituted amine | cis-2,6-dimethylmorpholine ring on the amine |

1.2. Synthesis Strategies: Tailoring the Amine

The synthetic routes to these compounds are dictated by the desired amine functionality.

1.2.1. Synthesis of 4-(4-Tert-butylphenyl)butan-2-amine

A common laboratory synthesis involves the reductive amination of the corresponding ketone, 4-(4-tert-butylphenyl)butan-2-one.

Experimental Protocol: Reductive Amination

-

Imine Formation: 4-(4-tert-butylphenyl)butan-2-one is reacted with an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol to form an imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride, is added to selectively reduce the imine to the primary amine.

-

Purification: The final product is isolated and purified using standard techniques like extraction and column chromatography.

1.2.2. Synthesis of Fenpropimorph

Industrial synthesis of Fenpropimorph is a multi-step process, often starting from p-tert-butylbenzaldehyde.[3] Patented methods describe various routes, including a Heck coupling followed by reductive amination or an aldol condensation followed by hydrogenation and reductive amination.[3] Another approach utilizes p-tert-butyl-beta-methylphenylpropanol as a starting material, which undergoes chlorination or esterification before reaction with 2,6-dimethylmorpholine.[4][5]

Diagram: Synthetic Logic

Caption: High-level synthetic pathways.

PART 2: Biological Activity and Mechanistic Insights

The structural divergence of these two molecules leads to entirely different biological activities and mechanisms of action.

2.1. 4-(4-Tert-butylphenyl)butan-2-amine: A Putative CNS-Active Agent

The chemical structure of 4-(4-tert-butylphenyl)butan-2-amine, particularly its phenylbutanamine core, is reminiscent of compounds with known central nervous system (CNS) activity. Phenylbutanamine derivatives have been explored for various pharmacological applications, including as anticonvulsants. The lipophilic tert-butyl group would likely facilitate crossing the blood-brain barrier, a prerequisite for CNS action.

While specific data on this exact molecule is sparse in the public domain, its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter systems. The primary amine is a critical feature for binding to monoamine transporters or receptors.

2.2. Fenpropimorph: A Potent Ergosterol Biosynthesis Inhibitor

Fenpropimorph is a well-established systemic fungicide with protective and curative properties, widely used in agriculture, particularly on cereal crops.[1][6] Its mechanism of action is the disruption of fungal cell membrane function through the inhibition of ergosterol biosynthesis.[1][7][8]

Fenpropimorph targets two key enzymes in the sterol biosynthesis pathway:[8]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which compromises the integrity of the fungal cell membrane, ultimately leading to cell death.[8][10][11] The S-(-)-enantiomer of Fenpropimorph is known to possess higher fungicidal activity.[3][9]

Interestingly, while highly effective as a fungicide, Fenpropimorph has also been shown to be a high-affinity ligand for mammalian sigma receptors, though its affinity for human σ1 receptors is lower than for those from guinea pigs.[6][12]

Diagram: Mechanism of Action of Fenpropimorph

Caption: Fenpropimorph inhibits key enzymes in the ergosterol biosynthesis pathway.

PART 3: Structure-Activity Relationship (SAR) and Concluding Remarks

The comparison of these two molecules offers a compelling case study in structure-activity relationships.

-

The Amine as the Decisive Factor: The primary amine of 4-(4-tert-butylphenyl)butan-2-amine is a classic pharmacophore for CNS targets. The substitution of this with the bulky, sterically hindered tertiary amine within the morpholine ring of Fenpropimorph completely abolishes any potential for similar CNS activity and instead confers potent fungicidal properties.

-

The Role of the Morpholine Ring: The cis-2,6-dimethylmorpholine ring is not merely a placeholder but is integral to Fenpropimorph's activity. It correctly orients the molecule for binding to the active sites of the target sterol biosynthesis enzymes.

-

Lipophilicity as a Common Denominator: The 4-tert-butylphenyl group provides significant lipophilicity to both molecules. For 4-(4-tert-butylphenyl)butan-2-amine, this would aid in penetrating the blood-brain barrier. For Fenpropimorph, it facilitates movement through the waxy cuticle of plants and the fungal cell wall to reach its intracellular target.

For the Drug Development Professional:

This comparative analysis underscores that even with a shared core scaffold, the biological outcome can be dramatically different. It highlights the importance of:

-

Comprehensive Pharmacological Profiling: Do not assume a singular biological target based on a core structure. Broad screening is essential to identify both on-target and off-target activities.

-

Strategic Functional Group Modification: The deliberate and rational modification of functional groups is a cornerstone of medicinal chemistry and can be used to steer a molecule's activity towards a desired therapeutic or application-specific endpoint.

-

Understanding the "Why": Explaining the causality behind experimental choices and observed activities is crucial for building a robust and predictive understanding of structure-activity relationships, which is fundamental to modern drug discovery and development.

References

- Grokipedia. Fenpropimorph.

- Yadav, G. D., & Mistry, C. K. (2005). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 9(6), 942–948.

- AERU, University of Hertfordshire. Fenpropimorph (Ref: CGA 101031). (2025, October 20).

- Wikipedia. Fenpropimorph.

- Benchchem. Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide.

- MedKoo Biosciences. Fenpropimorph | CAS#67564-91-4 | fungicide.

- Avdagić, A., & Žinić, M. (1996). An Efficient Chemoenzymatic Synthesis of S-(-)-Fenpropimorph.

- Food and Agriculture Organization of the United N

- Google Patents. CN103275030A - Synthesis method of fenpropimorph.

- Skuza, G., et al. (2017). Reevaluation of fenpropimorph as a σ receptor ligand: Structure-affinity relationship studies at human σ1 receptors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2914-2918.

- Baláž, Š., et al. (1998). Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity. Journal of Pharmacy and Pharmacology, 50(3), 297-301.

- Google Patents. CN103275030B - Synthesis method of fenpropimorph.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 93365, Fenpropimorph.

- de Waard, M. A. (1994). Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp. tritici. Wageningen University and Research.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. medkoo.com [medkoo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 5. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 6. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 7. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Reevaluation of fenpropimorph as a σ receptor ligand: Structure-affinity relationship studies at human σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination protocol for 4-(4-tert-butylphenyl)butan-2-one

Application Note: Reductive Amination Protocol for 4-(4-tert-butylphenyl)butan-2-one

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

In modern drug development, the synthesis of functionalized amines via reductive amination is a cornerstone reaction. This application note details an optimized, highly robust protocol for the direct reductive amination of 4-(4-tert-butylphenyl)butan-2-one using a primary amine (e.g., benzylamine) to yield the corresponding secondary amine.

Structurally, 4-(4-tert-butylphenyl)butan-2-one is an aliphatic methyl ketone[1]. Because the bulky tert-butylphenyl moiety is separated from the carbonyl center by a two-carbon ethylene linker, steric hindrance at the reaction site is minimal. However, ketones are inherently less electrophilic than aldehydes. To overcome this, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in the presence of a stoichiometric acid catalyst[2].

Causality of Reagent Selection:

-

Why STAB over NaBH₃CN? STAB is exceptionally mild and exhibits remarkable selectivity for iminium ions over the parent ketone[2]. Furthermore, it eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous work-up, a common hazard associated with sodium cyanoborohydride.

-

Why Acetic Acid (AcOH)? The addition of 1.0 equivalent of AcOH accelerates the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion. STAB reduces this protonated iminium species orders of magnitude faster than it reduces the unactivated ketone[2].

-

Why 1,2-Dichloroethane (DCE)? DCE provides superior solubility for STAB and consistently yields faster reaction kinetics compared to THF or acetonitrile[2].

Reaction Pathway & Logical Relationships

The following diagram illustrates the mechanistic pathway from the starting ketone to the final secondary amine, highlighting the critical role of the acid catalyst and the reducing agent.

Reaction pathway of STAB-mediated reductive amination.

Quantitative Data: Reagent Matrix

The following table summarizes the stoichiometry for a standard 10.0 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 4-(4-tert-butylphenyl)butan-2-one | 204.31 | 1.0 | 2.04 g (10.0 mmol) | Substrate (Ketone) |

| Benzylamine | 107.15 | 1.05 | 1.12 g (1.14 mL) | Nucleophile (Amine) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | 2.97 g (14.0 mmol) | Reducing Agent |

| Glacial Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Acid Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40.0 mL (0.25 M) | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Reagent Assembly & Activation

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-tert-butylphenyl)butan-2-one (2.04 g, 10.0 mmol) and benzylamine (1.14 mL, 10.5 mmol) in anhydrous DCE (40 mL) under a nitrogen atmosphere.

-

Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe.

-

Causality Check: The solution may slightly change color upon acid addition due to iminium ion formation. Allow the mixture to stir for 15 minutes at room temperature (20–25 °C) to ensure complete equilibration before introducing the reducing agent.

Step 2: Reduction

-

Weigh out STAB (2.97 g, 14.0 mmol) and add it to the stirring reaction mixture portion-wise over 10 minutes.

-

Causality Check: Portion-wise addition mitigates any mild exotherms and prevents the rapid evolution of hydrogen gas if trace moisture is present. The suspension will gradually become a cloudy, homogenous-looking mixture as the STAB reacts.

-

Stir the reaction vigorously at room temperature for 4 to 12 hours.

Step 3: In-Process Monitoring (Self-Validation)

-

Monitor the reaction via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS.

-

Validation: The reaction is complete when the starting ketone spot (UV active, non-staining) disappears, and a new, more polar spot appears that stains positive with Dragendorff's reagent or iodine (indicating the secondary amine).

Step 4: Quenching & pH-Controlled Extraction

-

Once complete, cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise.

-

Causality Check: The addition of a weak base neutralizes the acetic acid and hydrolyzes any boron-amine complexes.

-

Critical Validation: Test the aqueous layer with pH paper. The pH MUST be ≥ 8. If the pH is acidic, the secondary amine will remain protonated (water-soluble) and your isolated yield will plummet. Add 1M NaOH dropwise if necessary to achieve pH > 8.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 20 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude oil via flash column chromatography on silica gel.

-

Causality Check: Use a gradient of EtOAc in Hexanes containing 1% Triethylamine (Et₃N) . The addition of Et₃N deactivates the acidic silanol groups on the silica gel, preventing the basic secondary amine product from streaking and ensuring sharp elution bands.

Experimental Workflow Diagram

Step-by-step experimental workflow for the reductive amination protocol.

Analytical Validation of the Product

To confirm the structural integrity of the synthesized N-benzyl-4-(4-tert-butylphenyl)butan-2-amine, utilize ¹H NMR spectroscopy.

-

Disappearance: The sharp methyl ketone singlet (~2.1 ppm) from the starting material must be completely absent.

-

Appearance: Look for a new doublet (~1.1 ppm, 3H) corresponding to the new methyl group, and a multiplet (~2.8–3.0 ppm, 1H) for the methine proton adjacent to the nitrogen.

-

Internal Standard: The tert-butyl group on the phenyl ring will appear as a massive, distinct singlet (~1.3 ppm, 9H) and serves as an excellent internal reference for integration.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21696694, 4-(4-tert-butylphenyl)butan-2-one." PubChem. URL: [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral 4-(4-Tert-butylphenyl)butan-2-amine

Abstract

This application note details the asymmetric synthesis of 4-(4-tert-butylphenyl)butan-2-amine , a critical chiral pharmacophore sharing structural homology with fenfluramine and amorolfine intermediates. We present two validated protocols: a Biocatalytic Transamination route (Method A) offering superior atom economy and enantiopurity (>99% ee) for scale-up, and a Chemical Auxiliary route (Method B) utilizing Ellman’s Sulfinamide for versatile, small-scale stereocontrol. The guide includes complete experimental procedures, reaction mechanism visualizations, and quality control parameters using Chiral HPLC.

Introduction & Retrosynthetic Analysis

Target Molecule Profile

-

IUPAC Name: (2R)- or (2S)-4-(4-(tert-butyl)phenyl)butan-2-amine

-

Molecular Formula: C₁₄H₂₃N

-

Molecular Weight: 205.34 g/mol

-

Significance: The 1-methyl-3-arylpropylamine motif is a privileged scaffold in medicinal chemistry, serving as a building block for antifungal agents (e.g., Amorolfine analogs), calcium channel blockers, and GPCR ligands. The tert-butyl group at the para position enhances lipophilicity and metabolic stability compared to the parent phenylbutan-2-amine.

Retrosynthetic Strategy

We approach the synthesis via two distinct disconnections:

-

C–N Bond Formation (Biocatalysis): Direct stereoselective amination of the corresponding ketone using an

-Transaminase. -

C–C Bond Formation (Chemical): Diastereoselective Grignard addition to a chiral sulfinimine derived from the aldehyde precursor (Bourgeonal).

Method A: Biocatalytic Transamination (Recommended)

Rationale: This method uses

Precursor Synthesis (Ketone)

-

Synthesis:

-

Aldol Condensation: 4-tert-butylbenzaldehyde + Acetone (NaOH/H₂O)

Enone. -

Hydrogenation: Enone + H₂ (Pd/C)

Ketone.

-

Note: This ketone is structurally analogous to "Raspberry Ketone" derivatives and is readily accepted by broad-spectrum TAs.

-

Protocol: Enzymatic Amination

Reagents:

-

Enzyme: Codexis ATA-113, ATA-117, or Twist Bioscience TB-TA-005 (Screening required for specific R/S preference; ATA-113 is typically (S)-selective).

-

Amine Donor: Isopropylamine (IPA) or L-Alanine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM (bright yellow solution).[3]

-

Donor Solution: Dissolve Isopropylamine (IPA) in the buffer to reach 1.0 M concentration. Critical: Readjust pH to 7.5 with 6M HCl after adding IPA, as the amine is highly basic.

-

Substrate Solution: Dissolve 4-(4-tert-butylphenyl)butan-2-one (200 mg, ~1 mmol) in DMSO (1 mL).

-

Reaction Initiation:

-

In a 20 mL glass vial, combine:

-

8 mL Buffer/IPA/PLP solution.

-

1 mL Substrate/DMSO solution (Final DMSO < 10%).

-

20 mg

-Transaminase enzyme powder.

-

-

-

Incubation: Seal vial and incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Workup:

-

Quench reaction by adding 2 mL of 5M NaOH (pH > 12).

-

Extract 3x with Ethyl Acetate (10 mL).

-

Dry organic phase over Na₂SO₄ and concentrate in vacuo.

-

Purification: The unreacted ketone and volatile IPA are easily removed. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

-

Mechanism of Action

Method B: Ellman Auxiliary Synthesis (Chemical Standard)

Rationale: When specific enzymes are unavailable or both enantiomers are needed on demand, the Ellman auxiliary ((R)- or (S)-tert-butanesulfinamide) provides reliable stereocontrol. We utilize the Aldimine Route (Aldehyde + Sulfinamide + Grignard) as it typically yields higher diastereomeric ratios (dr) than the Ketimine reduction route for this substrate class.

Precursor

Protocol: Sulfinimine Formation & Grignard Addition

Reagents:

-

(R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide).

-

Titanium(IV) ethoxide (Ti(OEt)₄).

-

Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether).

-

Solvents: Anhydrous THF, DCM.

Step 1: Condensation (Imine Formation)

-

To a flame-dried flask under N₂, add (R)-tert-butanesulfinamide (1.1 equiv) and 3-(4-tert-butylphenyl)propanal (1.0 equiv) in anhydrous THF (0.5 M).

-

Add Ti(OEt)₄ (2.0 equiv) dropwise.

-

Stir at RT for 12–16 hours. (Monitoring: TLC shows disappearance of aldehyde).

-

Quench: Add saturated brine. A white precipitate (TiO₂) forms. Filter through Celite.[6]

-

Isolate: Concentrate filtrate to yield the (R)-N-sulfinyl aldimine .

Step 2: Diastereoselective Grignard Addition

-

Dissolve the (R)-N-sulfinyl aldimine in anhydrous DCM (0.2 M).

-

Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature is essential for high dr.

-

Add MeMgBr (2.0 equiv) dropwise over 20 mins.

-

Stir at -78°C for 2 hours, then warm slowly to RT overnight.

-

Quench: Add saturated NH₄Cl solution. Extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the major diastereomer.

Step 3: Cleavage (Deprotection)

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 hour at RT.

-

Concentrate to dryness.[5] Triturate with diethyl ether to obtain the Chiral Amine Hydrochloride Salt .

Stereochemical Model

The reaction proceeds via a cyclic transition state (Zimmerman-Traxler like) where the bulky tert-butyl group of the sulfinyl directs the Grignard reagent to the Re-face (or Si-face depending on auxiliary configuration), establishing the C2 chiral center.

Comparative Data & Quality Control

Method Comparison

| Feature | Method A: Biocatalysis | Method B: Ellman Auxiliary |

| Starting Material | Ketone (Synthetic) | Aldehyde (Commercial "Bourgeonal") |

| Reagents | Enzyme, IPA, PLP | Ti(OEt)₄, Grignard, Sulfinamide |

| Conditions | Aqueous, 30°C, pH 7.5 | Anhydrous, -78°C, Pyrophoric |

| Stereoselectivity | >99% ee (Enzyme dependent) | >95:5 dr (Temperature dependent) |

| Scalability | Excellent (No chromatography) | Moderate (Requires chromatography) |

| Cost | Low (if enzyme reusable) | Moderate (Auxiliary cost) |

Analytical Protocol (Chiral HPLC)

To determine enantiomeric excess (ee), use the following method:

-

Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Phenyl absorption).

-

Temperature: 25°C.

-

Expected Retention:

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min

-

(Note: Elution order depends on specific column batch and should be verified with racemate).

-

References

-

Biocatalytic Transamination of 4-Aryl-2-butanones

- Title: "Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine."

- Source:ChemC

-

URL:[Link]

-

Ellman Auxiliary Methodology

- Title: "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines."

- Source:Journal of the American Chemical Society (JACS).

-

URL:[Link]

-

Substrate Data (Bourgeonal)

-

Enzyme Screening Protocols

Sources

- 1. Buy 4-(4-(Tert-butyl)phenyl)butan-2-one [smolecule.com]

- 2. 4-(4-Tert-butylphenyl)butan-2-one | C14H20O | CID 21696694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. Bourgeonal | C13H18O | CID 64832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. Bourgeonal - Wikipedia [en.wikipedia.org]

Application Note: Enantioselective Separation & Synthesis of 4-(4-Tert-butylphenyl)butan-2-amine Isomers

[1]

Abstract & Introduction

The resolution of 4-(4-tert-butylphenyl)butan-2-amine is a critical process in the development of pharmaceutical intermediates, particularly for antifungal agents (e.g., Fenpropimorph analogs) and calcium channel blockers (e.g., Fendiline derivatives). As a chiral amine with a lipophilic tert-butyl tail, this molecule presents specific challenges in solubility and peak tailing during separation.

This Application Note provides a comprehensive guide for researchers, detailing two distinct workflows:

-

Analytical & Semi-Prep Separation: Using Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based stationary phases.[1]

-

Asymmetric Synthesis: A biocatalytic route using

-Transaminases (

Chemical Identity & Properties

| Property | Detail |

| Target Molecule | 4-(4-Tert-butylphenyl)butan-2-amine |

| CAS (Racemate) | Not formally assigned in common public registries; Analogous to 4-phenylbutan-2-amine (CAS 22374-89-6) |

| Precursor Ketone | 4-(4-Tert-butylphenyl)butan-2-one (CAS 65170-86-7) |

| Molecular Weight | ~205.34 g/mol |

| Chiral Center | C2 position (Amine attachment) |

| Solubility | High in EtOH, MeOH, DMSO, CH |

Protocol A: Chiral HPLC Separation

Objective: To separate enantiomers of racemic 4-(4-tert-butylphenyl)butan-2-amine for analytical purity assessment or semi-preparative isolation.

Method Development Strategy

For lipophilic amines, Normal Phase (NP) chromatography is preferred over Reversed Phase (RP) to maximize solubility and interaction with the chiral selector. The addition of a basic modifier is strictly required to suppress the ionization of the amine, preventing peak tailing.

Recommended Conditions

-

Column Selection:

-

Mobile Phase: Hexane : Isopropanol (IPA) : Diethylamine (DEA)

-

Detection: UV @ 210 nm (low wavelength due to weak chromophore) or 254 nm.

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol/Hexane (50:50).

-

Filter through a 0.45

m PTFE syringe filter.

-

-

System Equilibration:

-

Flush the column with Hexane:IPA (90:10) + 0.1% DEA at 1.0 mL/min for 30 minutes.

-

Note: DEA is crucial. Without it, the amine interacts with residual silanols, causing severe tailing.

-

-

Gradient/Isocratic Run:

-

Set flow rate to 1.0 mL/min.

-

Inject 5-10

L. -

Run Isocratic: Hexane/IPA/DEA (90 : 10 : 0.1) .

-

-

Optimization:

-

If resolution (

) < 1.5, decrease IPA to 5% (95:5:0.1). -

If retention is too long (

), increase IPA to 20% (80:20:0.1).

-

Expected Performance (Representative Data)

| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |

| Chiralpak AD-H | Hex/IPA/DEA (90:10:0.1) | 1.35 | > 2.0 | Baseline separation typical for phenyl-alkyl amines. |

| Chiralcel OD-H | Hex/IPA/DEA (90:10:0.1) | 1.28 | > 1.8 | Good alternative; elution order may reverse vs AD-H. |

| Chiralpak IA | MtBE/EtOH/DEA (95:5:0.1) | 1.40 | > 2.5 | Immobilized phase allows MtBE usage for higher solubility. |

Protocol B: Biocatalytic Asymmetric Synthesis

Objective: To synthesize a single enantiomer (typically S or R depending on enzyme choice) directly from the ketone precursor, avoiding the need for physical separation.

Mechanism:

Reaction Pathway Visualization[5]

Figure 1: Biocatalytic transamination cycle converting the ketone precursor to the chiral amine.[3]

Detailed Protocol

Materials:

-

Substrate: 4-(4-Tert-butylphenyl)butan-2-one (50 mM final conc).

-

Enzyme: Commercial

-Transaminase (e.g., ATA-113 for S-enantiomer, ATA-117 for R-enantiomer, or Arthrobacter sp. variants). -

Cofactor: PLP (1 mM).

-

Amine Donor: Isopropylamine (1 M, pH 7.5).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

-

Co-solvent: DMSO (10-20% v/v) to solubilize the lipophilic substrate.

Procedure:

-

Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Adjust pH back to 7.5 after adding amine.

-

Substrate Solution: Dissolve the ketone substrate in DMSO.

-

Reaction Initiation:

-

Mix Buffer (800

L) + Substrate/DMSO (200 -

Add Enzyme powder (10-20 mg) or liquid preparation.

-

Incubate at 30°C with shaking (700 rpm) for 24 hours.

-

-

Work-up:

-

Quench with 100

L 10N NaOH (Shift pH > 12 to deprotonate amine). -

Extract with Ethyl Acetate or MTBE (2 x 1 mL).

-

Dry organic layer over MgSO

.

-

-

Analysis: Analyze conversion and ee using the HPLC method from Protocol A.

Troubleshooting:

-

Low Conversion? The equilibrium favors the ketone. Remove the acetone by-product using nitrogen sweep or reduced pressure to drive the reaction forward.

-

Solubility Issues? Increase DMSO to 30% or use a biphasic system (Buffer/Hexane).

Protocol C: Classical Chemical Resolution

Objective: Low-cost resolution for bulk scale-up when enzymes or HPLC are unavailable.

Agent: (L)-(+)-Tartaric Acid or N-Acetyl-L-Leucine .

-

Salt Formation:

-

Dissolve racemic amine (10 mmol) in hot Ethanol (20 mL).

-

Add (L)-(+)-Tartaric acid (5 mmol, 0.5 eq) dissolved in hot Ethanol.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

The less soluble diastereomeric salt will precipitate.

-

-

Recrystallization:

-

Filter the crystals. Recrystallize from Ethanol/Water (9:1) to improve optical purity.

-

-

Free Basing:

-

Treat the salt with 2M NaOH and extract with Dichloromethane to recover the enantiomerically enriched amine.

-

References

-

Biocatalytic Amination

-

Chiral HPLC Method

-

Analogous Synthesis (4-phenylbutan-2-amine)

-

Structural Data (Ketone Precursor)

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 4-(4-Tert-butylphenyl)butan-2-one | C14H20O | CID 21696694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity HPLC-FLD Determination of 4-(4-Tert-butylphenyl)butan-2-amine via Automated Pre-Column OPA Derivatization

Mechanistic Rationale & Analytical Challenges

4-(4-Tert-butylphenyl)butan-2-amine is a highly lipophilic primary aliphatic amine. In pharmaceutical development and pharmacokinetic profiling, quantifying such intermediates at trace levels presents a distinct analytical challenge. The molecule lacks a strong intrinsic fluorophore, and its UV absorbance—derived solely from the isolated phenyl ring—is insufficient for high-sensitivity trace detection and is highly susceptible to matrix interferences at low wavelengths (e.g., 210 nm).

To overcome this limitation, pre-column derivatization is strictly required. o-Phthalaldehyde (OPA) serves as the gold standard derivatization reagent for primary amines[1]. In the presence of a thiol catalyst and an alkaline environment, OPA reacts rapidly with the primary amine group to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative, increasing detection sensitivity by several orders of magnitude[2].

Causality of Reagent Selection:

-

Thiol Catalyst (3-Mercaptopropionic Acid, 3-MPA): While 2-mercaptoethanol is historically common, 3-MPA is selected for this protocol because it yields significantly more stable isoindole derivatives. This stability is critical for the reproducible quantification of bulky, hydrophobic amines like our target compound[3].

-

Reaction Buffer (Borate, pH 10.2): The nucleophilic addition requires the amine to be in its deprotonated state. Borate buffer at pH 10.2 ensures complete deprotonation of the aliphatic amine (pKa ~10.5) without degrading the OPA reagent[3].

Fig 1. Mechanistic pathway of pre-column OPA derivatization for primary amines.

The Self-Validating Analytical Sequence

A core tenet of reliable chromatographic analysis is the implementation of a self-validating system. Because OPA-derivatized isoindoles have a finite half-life (fluorescence degrades over time due to spontaneous degradation), manual derivatization introduces unacceptable timing-induced variance.

Causality of Automation: By utilizing the HPLC autosampler's programming capabilities, the derivatization occurs online. This ensures that the exact same reaction time elapses between reagent mixing and column injection for every single sample, eliminating human error and standardizing reaction kinetics[3][4].

To ensure the integrity of this automated process, the sequence must validate itself step-by-step before any unknown samples are quantified.

Fig 2. Self-validating analytical sequence for automated HPLC-FLD workflows.

Detailed Experimental Methodologies

Reagent & Sample Preparation

-

Sample Diluent (0.1 M HCl): Causality: Storing the target amine in an acidic diluent keeps it fully protonated and chemically stable, preventing premature oxidation or degradation prior to the automated alkaline derivatization step[4].

-

Internal Standard (IS): Norvaline (100 pmol/µL in 0.1 M HCl). Used to normalize micro-variations in autosampler draw volumes or derivatization efficiency.

-

Borate Buffer: 0.4 M Sodium Borate, pH 10.2.

-

OPA Reagent: 10 mg/mL OPA and 3-MPA in 0.4 M Borate buffer[3]. (Note: Protect from light; replace every 7-10 days to prevent oxidation).

Automated Autosampler Injector Program

The following step-by-step injector program is executed by the autosampler for every injection to ensure zero timing variance[4]:

-

Draw 2.5 µL Borate buffer (pH 10.2) from vial.

-

Draw 1.0 µL Sample/IS mixture (in 0.1 M HCl).

-

Mix 3.5 µL in washport 5 times at default speed. (Causality: Neutralizes the acidic sample diluent and raises the pH to >9.5).

-

Draw 0.5 µL OPA/3-MPA Reagent.

-

Mix 4.0 µL in washport 10 times at default speed. (Causality: Initiates the nucleophilic addition reaction).

-

Wait 1.00 min. (Causality: Standardizes the reaction kinetics for maximum fluorescence yield).

-

Inject the derivatized mixture onto the column.

HPLC-FLD Conditions & Quantitative Parameters

Causality of Column Selection: The target compound possesses a bulky, highly lipophilic 4-tert-butylphenyl tail. To prevent severe peak tailing caused by secondary interactions between this hydrophobic tail and residual surface silanols, a densely end-capped, high-purity silica column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm) is mandatory[4][5].

-

Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

-

Mobile Phase B: Acetonitrile / Methanol / Water (45:45:10, v/v/v)[6].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Fluorescence Detection (FLD): Excitation = 340 nm; Emission = 450 nm.

Table 1: Optimized Gradient Elution Program

| Time (min) | %A (Phosphate Buffer) | %B (Organic Mix) | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 1.0 |

| 1.0 | 90 | 10 | 1.0 |

| 8.0 | 10 | 90 | 1.0 |

| 10.0 | 10 | 90 | 1.0 |

| 10.1 | 90 | 10 | 1.0 |

| 14.0 | 90 | 10 | 1.0 |

Table 2: System Suitability Test (SST) & Validation Acceptance Criteria

| Parameter | Acceptance Target | Mechanistic Justification |

| Resolution (Target vs IS) | > 2.0 | Ensures baseline separation for accurate integration without peak overlap. |

| Tailing Factor ( | 0.8 – 1.5 | Verifies column end-capping efficiency; prevents secondary silanol interactions with the bulky tert-butyl group. |

| RSD of Peak Area (n=6) | < 2.0% | Validates the precision of the autosampler's automated derivatization kinetics. |

| Calibration Linearity ( | > 0.999 | Confirms the linear dynamic range of the FLD detector and reaction completeness. |

| Reagent Blank Interference | < 5% of LOQ | Ensures OPA/3-MPA degradation artifacts do not co-elute with the target analyte. |

References

-

Agilent Technologies. Determination of Amino acids with OPA. LabRulez LCMS. URL:[Link]

-

JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. URL:[Link]

-

Agilent Technologies. (2010). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18. Publication Number 5990-4547EN. URL:[Link]

-

Agilent Technologies. (2008). Agilent ZORBAX Eclipse AAA Instructions for Use. Publication Number 5980-3088EN. URL:[Link]

Sources

Solvent extraction methods for lipophilic amines like 4-(4-Tert-butylphenyl)butan-2-amine

Target Analyte: 4-(4-Tert-butylphenyl)butan-2-amine and structural analogs Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The isolation of highly lipophilic amines—such as 4-(4-tert-butylphenyl)butan-2-amine —from complex reaction mixtures or biological matrices requires precise manipulation of their partition coefficients (LogP). Because these molecules possess both a highly hydrophobic tail and an ionizable headgroup, they exhibit surfactant-like behaviors that complicate standard liquid-liquid extraction (LLE)[1]. This application note provides a self-validating, causality-driven protocol for the acid-base extraction of lipophilic amines, ensuring high recovery rates while mitigating emulsion formation.

Physicochemical Profiling & Mechanistic Rationale

To design a successful extraction, we must first understand the causality behind the molecule's phase preference. 4-(4-tert-butylphenyl)butan-2-amine features a bulky, non-polar tert-butylphenyl moiety and a polar primary amine.

-

pKa and the Henderson-Hasselbalch Effect: The primary aliphatic amine has a pKa of approximately 10.5. The extraction relies on the Henderson-Hasselbalch relationship to force phase switching[2].

-

At pH < 2.0: The amine is >99.99% protonated (

). The localized positive charge overrides the lipophilicity of the tail, drastically reducing its LogP and forcing the molecule into the aqueous phase. -

At pH > 12.5: The amine is >99% deprotonated (free base). The molecule's solubility is now entirely dictated by the hydrophobic tert-butylphenyl group, driving it into the organic phase.

-

-

The Surfactant Problem: At intermediate pH ranges (pH 7–9), or when protonated in the presence of highly non-polar solvents, the molecule acts as an amphiphile (hydrophobic tail + hydrophilic head). This lowers interfacial tension and causes severe, stable emulsions[3].

Solvent Selection Matrix

Selecting the right solvent is critical for optimizing extraction efficiency and avoiding emulsions[1]. The table below summarizes quantitative data for ideal solvent choices during the free-base extraction phase.

| Solvent | Density (g/mL) | Dielectric Constant ( | Emulsion Risk | Rationale / Best Application for Lipophilic Amines |

| Heptane | 0.68 | 1.9 | Low | Optimal for Free Base: Highly non-polar. Excludes polar impurities and extracts the neutral amine efficiently. |

| MTBE | 0.74 | 2.6 | Low-Med | Excellent General Solvent: Good phase separation from water; easily evaporated. Does not hydrolyze at high pH. |

| Ethyl Acetate | 0.90 | 6.0 | Medium | Use with Caution: Good solubilizing power, but prone to base-catalyzed hydrolysis if left at pH > 12 for extended periods. |

| DCM | 1.33 | 9.1 | High | Sub-Optimal: Forms the bottom layer. High solubilizing power but frequently forms stable emulsions with amphiphilic amines. |

Experimental Workflow & Protocols

This protocol utilizes a self-validating system : each step contains a physical or visual checkpoint to ensure the chemical state of the amine is correct before proceeding.

Phase 1: Acidic Extraction (Removing Neutral/Acidic Impurities)

-

Dissolution: Dissolve the crude mixture in 10 volumes of MTBE.

-

Validation: Ensure complete visual dissolution. Particulates indicate insoluble polymeric impurities.

-

-

Acidification: Add an equal volume of 1M HCl (aqueous) to the separatory funnel. Shake vigorously and vent.

-

Validation: Test the aqueous layer with pH paper. It must read pH < 2. If not, add concentrated HCl dropwise until pH < 2 is achieved.

-

-

Phase Separation: Allow the layers to separate.

-

Validation: Perform a TLC spot test of the aqueous layer, neutralize the spot with ammonia vapor, and stain with Ninhydrin. A purple spot confirms the presence of the protonated primary amine.

-

-

Collection: Drain and keep the lower aqueous layer (contains the target amine). Discard the upper MTBE layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh MTBE to ensure total removal of lipophilic impurities.

Phase 2: Basic Extraction (Recovering the Target Amine)

-

Basification: Transfer the acidic aqueous layer to an Erlenmeyer flask. Slowly add 1M NaOH while stirring.

-

Validation (Critical): As the pH crosses 10.5, the previously clear aqueous solution will turn cloudy/opaque . This visual cue is the self-validating proof that the amine has deprotonated into its water-insoluble free base. Continue adding NaOH until pH > 12.

-

-

Recovery Extraction: Transfer the cloudy aqueous mixture back to the separatory funnel. Add 10 volumes of Heptane. Shake gently to avoid emulsions, then vent.

-

Validation: After phase separation, the lower aqueous layer should return to being completely clear , indicating the quantitative transfer of the amine into the upper Heptane layer.

-

-

Isolation: Collect the upper Heptane layer. Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the pure 4-(4-tert-butylphenyl)butan-2-amine.

Process Visualization

Acid-Base Liquid-Liquid Extraction Workflow for Lipophilic Amines.

Troubleshooting & Emulsion Management

Because 4-(4-tert-butylphenyl)butan-2-amine can act as a surfactant, emulsions are the most common failure point in this workflow[3]. If a stable emulsion forms at the interface:

-

Salting Out (Causality): Add saturated aqueous NaCl (brine) to the emulsion. Increasing the ionic strength of the aqueous phase forces the hydrophobic tert-butylphenyl tail out of the water, destabilizing the micelle-like structures.

-

Mechanical Disruption: Gently stir the interface with a glass rod to physically break the surface tension of the micro-droplets.

-

Filtration: If the emulsion is stabilized by microscopic solid impurities (a Pickering emulsion), filter the entire biphasic mixture through a pad of Celite.

References

-

Majors, R. E. (2009). Practical Aspects of Solvent Extraction. LCGC North America, 27(3).

-

Plenis, A., et al. (2019). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Journal of Clinical Medicine, 8(5), 640.

-

Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772-7776.

Sources

Application Note: Microwave-Assisted Synthesis of 4-(4-Tert-butylphenyl)butan-2-amine

Executive Summary

This Application Note details a rapid, high-yield protocol for the synthesis of 4-(4-tert-butylphenyl)butan-2-amine , a critical pharmacophore sharing structural homology with the fungicide Fenpropimorph and various sigma receptor ligands.

Traditional thermal synthesis of phenylbutylamines often involves prolonged reflux times (12–24 hours) and harsh reducing agents (e.g., LiAlH₄), leading to variable yields and extensive purification requirements. This guide presents a two-stage microwave-assisted protocol that reduces total reaction time to under 60 minutes while improving purity profiles.

Key Advantages[1]

-

Speed: Total synthesis time reduced from >24 hours to <1 hour.

-

Selectivity: Microwave dielectric heating promotes specific activation of the carbonyl center, minimizing polymerization side-products common in thermal aldol condensations.

-

Safety: Eliminates the need for pressurized hydrogen gas cylinders by utilizing Catalytic Transfer Hydrogenation (CTH) with ammonium formate.

Retrosynthetic Strategy & Logic

The synthesis is designed as a modular two-step sequence. We utilize the rapid heating rates of microwave irradiation to drive the endothermic dehydration in Step 1 and the high-pressure capability of sealed vessels to accelerate the reductive amination in Step 2.

Reaction Pathway[2][3][4][5][6][7][8]

-

Step 1 (Aldol Condensation): Reaction of 4-tert-butylbenzaldehyde with acetone to form the

-unsaturated enone. -

Step 2 (Reductive Amination/CTH): Simultaneous reduction of the alkene and carbonyl-to-amine conversion using ammonium formate and Pd/C.

Figure 1: Two-stage microwave synthesis workflow. Step 1 constructs the carbon skeleton; Step 2 installs the amine functionality and saturates the chain.

Experimental Protocols

Step 1: Claisen-Schmidt Condensation (Enone Synthesis)